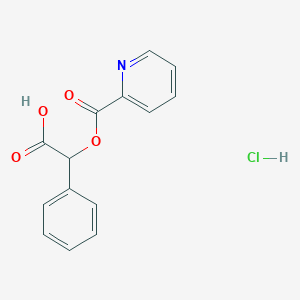![molecular formula C8H16Cl2O2S B14642296 1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane CAS No. 52559-89-4](/img/structure/B14642296.png)
1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane is an organic compound with the molecular formula C8H16Cl2O2S. This compound is characterized by the presence of chloro, ethoxy, and sulfanyl groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane typically involves the reaction of 2-chloroethanol with ethylene oxide in the presence of a base to form 2-(2-chloroethoxy)ethanol. This intermediate is then reacted with 2-chloroethyl sulfide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro groups can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like water or alcohols at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Nucleophilic substitution: Products include 2-(2-hydroxyethoxy)ethanol, 2-(2-aminoethoxy)ethanol, and 2-(2-mercaptoethoxy)ethanol.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols and thiols.
Applications De Recherche Scientifique
1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane involves its ability to undergo nucleophilic substitution reactions. The chloro groups are reactive sites that can be targeted by nucleophiles, leading to the formation of new bonds and the modification of the molecule. This reactivity is exploited in various applications, including the synthesis of pharmaceuticals and the modification of biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-ethoxyethane: Similar in structure but lacks the sulfanyl group.
2-(2-Chloroethoxy)ethanol: Contains a hydroxyl group instead of the sulfanyl group.
1,2-Bis(2-chloroethoxy)ethane: Contains two chloroethoxy groups but no sulfanyl group.
Uniqueness
1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane is unique due to the presence of both chloro and sulfanyl groups, which provide distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
52559-89-4 |
|---|---|
Formule moléculaire |
C8H16Cl2O2S |
Poids moléculaire |
247.18 g/mol |
Nom IUPAC |
1-(2-chloroethoxy)-2-[2-(2-chloroethoxy)ethylsulfanyl]ethane |
InChI |
InChI=1S/C8H16Cl2O2S/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8H2 |
Clé InChI |
RVAOLZWUBCOJPJ-UHFFFAOYSA-N |
SMILES canonique |
C(CSCCOCCCl)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



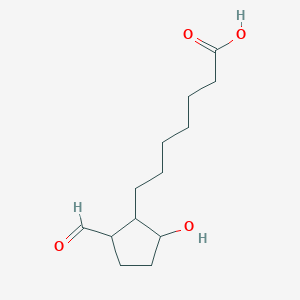
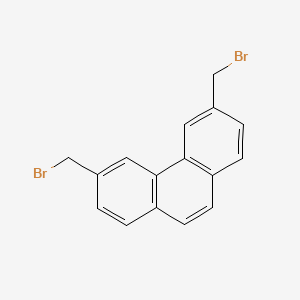
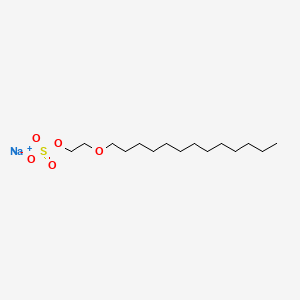
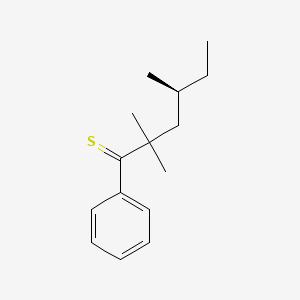
![3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B14642241.png)
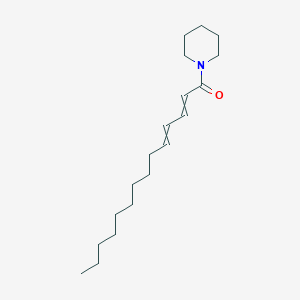

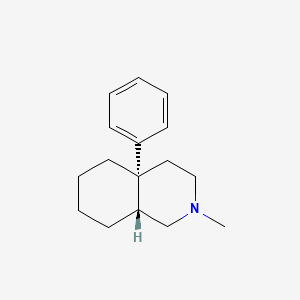
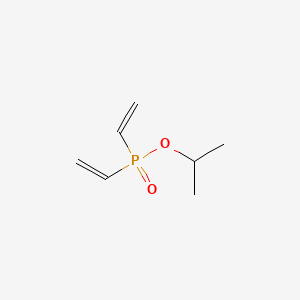
![1,5,6,7-Tetramethyl-4-methylidene-2-oxabicyclo[3.2.0]hept-6-en-3-one](/img/structure/B14642262.png)
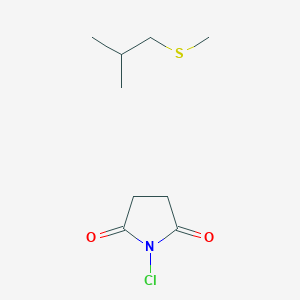
![[1,3]Thiazolo[4,5-H]quinazoline](/img/structure/B14642282.png)
